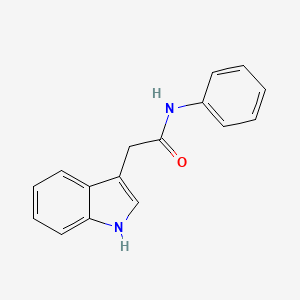

Acetanilide, 2-indol-3-YL-

Description

BenchChem offers high-quality Acetanilide, 2-indol-3-YL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 2-indol-3-YL- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52190-18-8 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-phenylacetamide |

InChI |

InChI=1S/C16H14N2O/c19-16(18-13-6-2-1-3-7-13)10-12-11-17-15-9-5-4-8-14(12)15/h1-9,11,17H,10H2,(H,18,19) |

InChI Key |

WGJQECCUBXMMOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

Other CAS No. |

52190-18-8 |

Origin of Product |

United States |

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The indole (B1671886) ring system is a ubiquitous heterocyclic structure found in numerous natural products and pharmaceutical agents. derpharmachemica.comchemrj.org Its presence in the amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids underscores its fundamental role in biological processes. derpharmachemica.com This inherent bioactivity has made the indole scaffold a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. ontosight.airesearchgate.netchula.ac.th

The acetanilide (B955) portion of the molecule, an N-phenylacetamide, also contributes to the compound's significance. Acetanilide and its derivatives are known to possess a range of biological effects, including analgesic, antipyretic, and anticancer properties. researchgate.netnih.gov The amide linkage in these structures is a common feature in many clinically used drugs and can influence properties such as stability and receptor binding. nih.gov

The fusion of these two pharmacophores in 2-(1H-indol-3-yl)-N-phenylacetamide and related structures creates hybrid molecules with the potential for synergistic or novel biological activities. This has spurred extensive research into their synthesis and therapeutic potential.

Scope of Academic Research on Acetanilide Indole Hybrid Compounds

Direct Synthesis Approaches to N-Aryl-2-(indol-3-yl)acetamides

Direct methods to construct the N-aryl-2-(indol-3-yl)acetamide scaffold are highly sought after for their efficiency. These approaches often involve the simultaneous formation of multiple bonds in a single reaction vessel.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules like N-aryl-2-(indol-3-yl)acetamides from simple starting materials in a single step. clockss.org

One notable MCR approach involves a four-component reaction of arylglyoxal monohydrate, Meldrum's acid, and anilines under microwave irradiation. clockss.org This method is lauded for its high efficiency, mild reaction conditions, and one-pot procedure. clockss.org The reaction proceeds through a proposed mechanism involving a Knoevenagel condensation between arylglyoxal monohydrate and Meldrum's acid to form an intermediate. This is followed by a Michael addition of an aniline (B41778), which then undergoes an intramolecular nucleophilic addition and subsequent loss of water. clockss.org

Another MCR strategy utilizes the Ugi or Passerini reactions. The Ugi four-component reaction can be employed to produce linear amides which can then undergo post-cyclization to form indole-containing structures. acs.orgrsc.org For instance, Ugi adducts can be subjected to palladium-catalyzed intramolecular cyclization to yield 2-(2-oxoindolin-1-yl)acetamides. acs.orgrsc.org The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid, can also be adapted to synthesize α-acyloxy amides which can be precursors to the target acetamides. wikipedia.orgresearchgate.netrsc.org

A novel isocyanide-based multicomponent synthesis has been established starting from aryl(indol-3-yl)methylium tetrafluoroborates, aromatic isocyanides, and water to furnish aryl(indol-3-yl)acetamides. nih.govfrontiersin.org

Table 1: Examples of Multi-Component Reactions for 2-(1H-indol-3-yl)-N-phenylacetamide Synthesis

| Starting Materials | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylglyoxal monohydrate, Meldrum's acid, Anilines | Four-component | K2CO3, MeCN, Microwave irradiation | N-aryl-2-(indol-3-yl)acetamides | clockss.org |

| 1H-indole-2-carboxylic acid, Piperazine, Formaldehyde, Aromatic isocyanides | Split-Ugi | Methanol, Reflux | Split-Ugi products | nih.gov |

| Aryl(indol-3-yl)methylium tetrafluoroborates, Aromatic isocyanides, Water | Three-component | - | Aryl(indol-3-yl)acetamides | nih.govfrontiersin.org |

| Cinnamaldehydes, Anilines, 1H-indole-2-carboxylic acid, Isocyanides | Ugi-4CR followed by alkylation | Base | Tricyclic oxo-tetrahydropyrazino[1,2-a]indole-3-carboxamides | rsc.org |

Condensation Reactions with Indole Derivatives

A straightforward and common method for the synthesis of 2-(1H-indol-3-yl)-N-phenylacetamide and its analogues is the condensation reaction between an activated indole-3-acetic acid derivative and an aniline. eurjchem.comeurjchem.com

Typically, indole-3-acetic acid is first converted to a more reactive species, such as an acid chloride (2-(1H-indol-3-yl)acetyl chloride). eurjchem.comeurjchem.comresearchgate.net This is often achieved by treating indole-3-acetic acid with thionyl chloride. eurjchem.comeurjchem.com The resulting acid chloride is then reacted with a substituted or unsubstituted aniline in the presence of a base, like anhydrous potassium carbonate, to yield the desired N-aryl-2-(indol-3-yl)acetamide. eurjchem.com This method is versatile and allows for the introduction of various substituents on the aniline ring. eurjchem.comeurjchem.com

Another approach involves the use of a coupling reagent, such as 1,1'-carbonyldiimidazole (CDI). researchgate.netbohrium.com In this case, indole-3-acetic acid is reacted with CDI to form a reactive acylimidazolide intermediate, which then readily reacts with an aniline to form the amide bond. researchgate.net This method is often preferred due to its mild reaction conditions. researchgate.net

Acylation Strategies for Amide Formation (relevant to N-phenylacetamide moiety)

The formation of the N-phenylacetamide bond is a critical step in the synthesis of the target compound. Various acylation strategies can be employed. A common laboratory preparation of acetanilide involves the acylation of aniline with acetic anhydride (B1165640) in the presence of glacial acetic acid or hydrochloric acid. rjptonline.orglibretexts.org

For the synthesis of more complex acetanilide derivatives, other acylation methods are utilized. For instance, the reaction of anilines with potassium thioacetate (B1230152) in the presence of tert-butyl nitrite (B80452) provides an efficient route to acetanilide compounds at room temperature. google.com

Friedel-Crafts Alkylation for Indole-Acetanilide Linkages

The Friedel-Crafts alkylation offers a powerful method for forming the bond between the indole nucleus and the acetanilide moiety. This reaction typically involves the alkylation of an indole with a suitable electrophile.

A notable example is the regioselective Friedel-Crafts alkylation of indoles with 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide derivatives. researchgate.net This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and proceeds at room temperature to give high yields of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives. researchgate.net

Furthermore, the Friedel-Crafts alkylation of indoles with N,O-acetals, catalyzed by copper(II) triflate (Cu(OTf)2), has been developed to synthesize C3-amide aza-alkylated indole derivatives. rsc.org This reaction provides a direct route to functionalized indoles. rsc.org The use of trichloroacetimidates as alkylating agents for indoles, particularly when either the indole or the imidate has electron-withdrawing groups, is another effective strategy. nih.gov

Table 2: Friedel-Crafts Alkylation Approaches

| Indole Substrate | Electrophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Indoles | 2-Hydroxy-2-(1H-indol-3-yl)-N-phenylacetamides | AlCl3 | Unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamides | researchgate.net |

| Substituted indoles | N,O-acetals | Cu(OTf)2 | C3 amide aza-alkylated indoles | rsc.org |

| Indoles | Trichloroacetimidates | Lewis Acid | C3-alkylated indoles | nih.gov |

| Indoles | (E)-1-aryl-4-benzyloxybut-2-en-1-ones | [Hf{(R)-3,3′-Br2-BINOL}(OtBu)2]2 | Optically active alkylated indoles | nih.gov |

Palladium-Catalyzed Cyclization Approaches to Indoles

Palladium-catalyzed reactions are instrumental in modern organic synthesis, including the formation of the indole ring system itself, which can then be further functionalized.

One such method is the palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates to synthesize indole-2-carboxylates. nih.gov This reaction uses a catalytic amount of a Pd(II) source with oxygen as the terminal oxidant. nih.gov The resulting indole-2-carboxylates can then be converted to the desired acetamide derivatives.

Another strategy involves the palladium-catalyzed synthesis of free N-H indole-2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates. researchgate.net Additionally, palladium-catalyzed intramolecular cyclization of N-acyl-2-alkynylanilines can lead to the formation of 3-acyl-indoles through acyl group migration. mdpi.com

Synthesis of Acetanilide Scaffolds as Precursors for Derivatization

The synthesis of acetanilide and its derivatives often serves as a preliminary step, creating a scaffold that can be further elaborated to produce the final target molecules.

The classical method for preparing acetanilide is the acetylation of aniline with acetic anhydride and glacial acetic acid. rjptonline.org This straightforward reaction provides the basic acetanilide structure.

More advanced methods for synthesizing substituted acetanilides have also been developed. For example, tertiary amide derivatives of acetanilide can be synthesized through the acylation of secondary amines, which are themselves formed from the reduction of imines generated from the reaction of aniline with ketones or aldehydes. iscientific.org Another method involves the reaction of aniline derivatives with potassium thioacetate and tert-butyl nitrite to efficiently produce a range of acetanilide compounds. google.com These precursor scaffolds can then be used in subsequent reactions, such as Friedel-Crafts alkylation or condensation with indole derivatives, to form the final 2-(1H-indol-3-yl)-N-phenylacetamide products.

Synthesis of Indole Scaffolds as Precursors for Derivatization

The indole motif is a cornerstone of many pharmacologically significant molecules, and its synthesis is a critical first step in accessing compounds like 2-(1H-indol-3-yl)-N-phenylacetamide. A variety of methods have been established for constructing the indole ring system, each offering distinct advantages in terms of substrate scope and functional group tolerance. These precursor scaffolds are then primed for further functionalization, typically at the C-3 position, to build the desired acetamide side chain.

Classic and modern methods for indole synthesis remain prevalent in research. The Fischer Indole Synthesis is a historical and fundamental method, while contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader applicability. organic-chemistry.org Palladium-catalyzed reactions, for instance, have been developed for the intramolecular C-N bond formation from halo-aryl enamines, providing a robust and scalable route to N-functionalized and C2/C3-substituted indoles. bohrium.com Other notable strategies include gold-catalyzed annulations of various alkyne substrates and copper-catalyzed cyclizations of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.orgresearchgate.net Dehydrogenative aromatization of indoline (B122111) precursors, often using transition-metal catalysts or organic redox catalysts, also presents an effective pathway to the indole core. organic-chemistry.org

Arenesulfonyl indoles have emerged as particularly useful precursors for C-3 functionalization. rsc.org These can be synthesized through methods such as the reaction of indoles with arenesulfonyl chlorides, sometimes facilitated by catalysts like montmorillonite (B579905) K-10. rsc.org The resulting arenesulfonyl group acts as an activating group and a leaving group, enabling subsequent nucleophilic substitution reactions at the C-3 position to build more complex structures. rsc.org

A summary of selected methods for synthesizing indole scaffolds is presented below.

Table 1: Selected Methodologies for the Synthesis of Indole Scaffolds

| Method | Description | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Intramolecular cyclization of halo-aryl enamines. | RuPhos precatalyst, RuPhos, NaOMe | Tolerates a variety of substituents; scalable. bohrium.com |

| Gold-Catalyzed Annulation | Cyclization of alkyne-containing precursors like ynamides or ortho-alkynyl anilines. | Gold catalysts | Effective for constructing diverse indole architectures. researchgate.net |

| Copper-Catalyzed Cyclization | Cyclization of 2-ethynylaniline derivatives. | Cu(II), 1-ethylpiperidine | Can be performed in H₂O/MeOH at room temperature. organic-chemistry.org |

| Dehydrogenative Aromatization | Oxidation of indoline precursors to form the aromatic indole ring. | Manganese, Iridium, or Praseodymium catalysts; O₂ as oxidant. organic-chemistry.org | Provides direct access from saturated N-heterocycles. organic-chemistry.org |

Derivatization Strategies of Acetanilide-Indole Core Structures

Once the 2-(1H-indol-3-yl)-N-phenylacetamide core is assembled, numerous strategies can be employed to create analogues with diverse functionalities. These modifications can be targeted at the acetamide's phenyl group, the methylene (B1212753) bridge, the indole nitrogen (N-1), or other positions on the indole ring.

A common and direct approach involves a one-pot multicomponent reaction where indole-3-acetic acid is activated with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), and subsequently reacted with various substituted anilines. nih.govresearchgate.net This method allows for the facile introduction of a wide range of substituents onto the N-phenyl ring of the acetamide moiety. Studies have shown that this approach can produce a library of derivatives with halide, alkyl, and alkoxy groups on the phenyl ring in good yields. nih.govacs.org

Further derivatization can be achieved by modifying the side chain at the C-3 position of the indole. A notable strategy involves the Friedel-Crafts alkylation of 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide derivatives with other indoles. researchgate.net This reaction, catalyzed by Lewis acids like AlCl₃, leads to the formation of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives, effectively doubling the indole content of the molecule. researchgate.net The precursor for this reaction, a 2-hydroxy-2-(1H-indol-3-yl) acetamide, is itself synthesized via a Brønsted acid-catalyzed reaction between an N-substituted glyoxylamide and an indole. researchgate.net

Another derivatization strategy introduces a heteroatom linker between the indole ring and the acetamide group. For example, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has been prepared, creating a sulfur bridge at the C-3 position. nih.gov

Modification at the N-1 position of the indole ring offers another avenue for creating analogues. Isatin (1H-indole-2,3-dione) can be used as a starting material to synthesize 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives. scilit.com This changes the oxidation state at the C-2 position and provides a different chemical scaffold.

Palladium catalysis has also been instrumental in derivatization. Palladacycles prepared from acetanilide derivatives can undergo cross-coupling reactions with terminal alkynes, leading to the formation of styrene (B11656) adducts and functionalizing the acetanilide portion of the molecule. nih.gov Furthermore, Pd(II)-catalyzed C-H activation strategies have been used to further derivatize 2-(1H-indol-3-yl)-quinoxaline systems, which are themselves formed from the heteroarylation of indoles. researchgate.net

Table 2: Examples of Derivatization Strategies for the Acetanilide-Indole Core

| Strategy | Precursor(s) | Key Reagents/Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|

| Amide Formation | Indole-3-acetic acid, Substituted anilines | 1,1'-Carbonyldiimidazole (CDI), Pyridine (B92270) | N-Aryl substituted 2-(1H-indol-3-yl)acetamides nih.gov | 21-78% nih.gov |

| Friedel-Crafts Alkylation | 2-Hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide, Indoles | AlCl₃ | Unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamides researchgate.net | Up to 96% researchgate.net |

| Thioether Linkage | Indole, N-phenyl-2-chloroacetamide (or similar) | Not specified | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides nih.gov | Not specified |

| N-1 Acylation/Alkylation | Isatin, Substituted N-phenylacetamides | Not specified | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamides scilit.com | Not specified |

| Carbene Insertion | Indole-3-tosylhydrazone, Thiols/Boronic acids | K-t-OBu / K₂CO₃ | 3-((Phenylthio)methyl)-1H-indole / 3-Benzyl-1H-indole researchgate.net | Up to 92% researchgate.net |

| Heteroarylation | Indole, 2,3-dichloroquinoxaline (B139996) | InCl₃ | 2-(1H-Indol-3-yl)quinoxaline researchgate.net | Not specified |

Mechanistic Organic Chemistry of Acetanilide Indole Synthesis and Transformations

Reaction Mechanism Elucidation for Key Synthetic Pathways (e.g., Acetylation of Aniline)

The formation of the acetanilide (B955) portion of the target molecule fundamentally relies on the N-acetylation of an aniline (B41778) derivative. The classical mechanism for the acetylation of aniline using acetic anhydride (B1165640) serves as a foundational example. This reaction is a nucleophilic acyl substitution. ijarsct.co.innih.gov

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. ijarsct.co.injk-sci.com This forms a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the acetate ion is expelled as a leaving group. ijarsct.co.in

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base, such as another aniline molecule or the acetate by-product, to yield the final acetanilide product and acetic acid. jk-sci.com

| Step | Description | Key Intermediates |

| 1 | The nitrogen atom of aniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. | Tetrahedral Intermediate |

| 2 | The intermediate collapses, eliminating an acetate ion as a leaving group. | Protonated Acetanilide |

| 3 | A base removes a proton from the nitrogen to yield the neutral acetanilide. | Acetanilide |

A plausible synthetic route to Acetanilide, 2-indol-3-yl- would involve the reaction between aniline and 2-(1H-indol-3-yl)acetyl chloride. The mechanism would be analogous to the one described above, with the indol-3-ylacetyl chloride acting as the acylating agent.

Intramolecular Rearrangements in Indole (B1671886) Ring Formation

The construction of the indole ring itself often involves significant intramolecular rearrangements. The Fischer indole synthesis is a classic and versatile method that exemplifies this, proceeding via the acid-catalyzed rearrangement of an arylhydrazone. wikipedia.orgalfa-chemistry.comnih.gov

To synthesize a precursor for Acetanilide, 2-indol-3-yl-, one could envision a Fischer indole synthesis starting from phenylhydrazine and a suitable ketone or aldehyde that bears a protected aminophenyl group. The key mechanistic steps are:

Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone. alfa-chemistry.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgnih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the crucial step is a researchgate.netresearchgate.net-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated ene-hydrazine. jk-sci.comwikipedia.org This concerted rearrangement breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate. wikipedia.org

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto an imine carbon to form a five-membered ring (an aminal). wikipedia.orgalfa-chemistry.com

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov

| Stage | Mechanistic Step | Key Transformation |

| 1 | Tautomerization | Phenylhydrazone → Ene-hydrazine |

| 2 | Rearrangement | researchgate.netresearchgate.net-Sigmatropic shift |

| 3 | Cyclization | Intramolecular nucleophilic attack |

| 4 | Aromatization | Elimination of ammonia |

Other methods for indole synthesis, such as those involving intramolecular cyclization of 2-alkynylanilines, also rely on intramolecular nucleophilic attack as the key ring-forming step, often catalyzed by transition metals like palladium or indium. mdpi.comelsevierpure.com

Electrophilic Aromatic Substitution Patterns on N-Phenylacetamide and Indole Moieties

The Acetanilide, 2-indol-3-yl- molecule possesses two distinct aromatic systems susceptible to electrophilic aromatic substitution (EAS): the N-phenylacetamide ring and the indole ring. Their respective substituents govern the regioselectivity of further functionalization.

N-Phenylacetamide Moiety: The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. ijarsct.co.in It activates the ring towards electrophiles by donating its nitrogen lone pair into the benzene ring via resonance. However, it is less activating than a simple amino (-NH₂) group because the lone pair also participates in resonance with the adjacent carbonyl group. ijarsct.co.in Due to the steric bulk of the acetamido group and the indol-3-ylacetyl substituent, electrophilic attack is predominantly directed to the para position (C4' of the phenyl ring). ijarsct.co.in

Indole Moiety: The indole ring is a very electron-rich heterocycle and is highly reactive towards electrophiles, with reactivity estimated to be over 10¹³ times that of benzene. Substitution occurs preferentially on the pyrrole ring rather than the benzene portion. The site of attack is overwhelmingly the C3 position. nih.gov Since the target molecule is already substituted at C3 (with the acetanilide group), the next most likely position for electrophilic attack is C2. Attack at C3 is favored because the resulting cationic intermediate (Wheland intermediate) can be stabilized by resonance without disrupting the aromaticity of the fused benzene ring. nih.gov

| Aromatic Ring | Directing Group | Preferred Position(s) for EAS | Mechanistic Rationale |

| N-Phenylacetamide | -NHCOCH₃ | para (C4') | Resonance donation from nitrogen lone pair; steric hindrance disfavors ortho. |

| Indole | -CH₂CONHPh at C3 | C2 | Indole is highly activated; C3 is blocked. Attack at C2 preserves benzenoid aromaticity in some resonance forms of the intermediate. |

C-H Bond Activation Strategies in Functionalization Reactions

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach than traditional methods. nih.gov For Acetanilide, 2-indol-3-yl-, C-H activation strategies can be applied to both the acetanilide and indole portions.

Acetanilide Moiety: The amide group in the acetanilide moiety can act as a directing group for ortho-C-H functionalization of the phenyl ring. amazonaws.com Palladium, rhodium, and cobalt catalysts are commonly employed for this purpose. The mechanism typically involves the coordination of the amide's carbonyl oxygen to the metal center, forming a metallacyclic intermediate that facilitates the cleavage of the proximal C-H bond at the ortho position (C2' or C6'). This allows for the introduction of a wide range of substituents, including aryl, alkyl, and acyl groups. researchgate.netamazonaws.com

Indole Moiety: The C-H bonds of the indole ring can also be targeted. While the C3 position is most reactive, it is occupied in the target molecule. Directing groups are often employed to achieve regioselectivity at other positions.

C2-Functionalization: A directing group installed at the N1 position of the indole can direct metallation and subsequent functionalization to the C2 position.

C4-C7 Functionalization: Accessing the C-H bonds on the benzene ring of the indole (the benzenoid core) is more challenging due to their lower reactivity. nih.gov However, strategies using removable directing groups at the N1 or C3 positions have been developed to selectively functionalize the C4 and C7 positions. nih.gov For instance, a carbonyl group at the C3 position can direct palladium-catalyzed arylation to the C4 position. nih.govacs.org

| Moiety | Directing Group | Target C-H Bond | Common Catalysts | Potential Transformation |

| Acetanilide | Amide (-NHCO -) | ortho (C2'/C6') | Pd(II), Rh(III) | Arylation, Alkylation, Acylation |

| Indole | N1-substituent | C2 | Pd(II), Ru(II) | Alkenylation, Arylation |

| Indole | C3-Carbonyl | C4 | Pd(II) | Arylation |

These modern synthetic methods provide powerful avenues for the late-stage functionalization of complex molecules like Acetanilide, 2-indol-3-yl-, enabling the synthesis of diverse analogues for various applications.

Advanced Spectroscopic and Analytical Characterization of Acetanilide Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(1H-indol-3-yl)-N-phenylacetamide, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The indole (B1671886) ring protons (at positions 2, 4, 5, 6, 7) and the N-H proton would typically appear in the aromatic region (downfield, ~7.0-8.5 ppm), with the N-H proton of the indole often appearing as a broad singlet at a higher chemical shift (>10 ppm). The protons of the phenyl group of the acetanilide (B955) moiety would also resonate in the aromatic region (~7.0-7.6 ppm). The methylene (B1212753) (-CH2-) protons connecting the indole and amide groups would likely appear as a singlet around 3.7-4.0 ppm. The amide N-H proton would present as a singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 168-172 ppm range. The carbons of the indole and phenyl rings would generate a cluster of signals in the aromatic region (~110-140 ppm). The methylene carbon (-CH2-) would produce a signal in the aliphatic region, expected around 30-35 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2-(1H-indol-3-yl)-N-phenylacetamide is expected to exhibit several key absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct N-H stretching bands are anticipated. One from the indole ring, typically appearing as a sharp peak around 3400 cm⁻¹, and another from the amide group, usually in the 3300-3250 cm⁻¹ region.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl group of the secondary amide is expected between 1680 and 1650 cm⁻¹.

N-H Bending (Amide II): This band, resulting from the N-H bend coupled with C-N stretching, typically appears around 1550 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

These characteristic peaks would collectively provide a spectroscopic fingerprint for the 2-(1H-indol-3-yl)-N-phenylacetamide structure.

High-Resolution Mass Spectrometry (HRMS) and LC-MS Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-(1H-indol-3-yl)-N-phenylacetamide (C₁₆H₁₄N₂O), the exact mass is 250.11061 Da. HRMS analysis would confirm this molecular formula by detecting the protonated molecule [M+H]⁺ at m/z 251.11789 or other adducts like the sodium adduct [M+Na]⁺ at m/z 273.09983.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it invaluable for analyzing complex mixtures and confirming the identity of synthesized compounds. In the context of indole derivatives, LC-MS/MS can be used to study fragmentation patterns, which provide further structural information. A common fragmentation pathway for indole alkaloids involves the loss of side chains from the indole core.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier.

Table 1: Predicted Mass Spectrometry Data for 2-(1H-indol-3-yl)-N-phenylacetamide

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₅N₂O⁺ | 251.11789 | 155.2 |

| [M+Na]⁺ | C₁₆H₁₄N₂NaO⁺ | 273.09983 | 163.0 |

| [M+K]⁺ | C₁₆H₁₄N₂KO⁺ | 289.07377 | 157.2 |

| [M-H]⁻ | C₁₆H₁₃N₂O⁻ | 249.10333 | 160.6 |

Data sourced from PubChem CID 40272. mdpi.com

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance and ensuring its purity. For 2-(1H-indol-3-yl)-N-phenylacetamide (C₁₆H₁₄N₂O), the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of C₁₆H₁₄N₂O

| Element | Symbol | Atomic Mass | Count | Mass Total | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 76.78% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.64% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.20% |

Experimental results from a CHN analyzer that fall within ±0.4% of these theoretical values are considered strong evidence for the compound's identity and purity. For instance, in the characterization of related N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) derivatives, elemental analysis was used to confirm their composition researchgate.net.

X-Ray Crystallographic Analysis of Acetanilide-Indole Derivatives

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for the parent compound 2-(1H-indol-3-yl)-N-phenylacetamide is not publicly documented, analysis of closely related derivatives provides significant insight into the expected molecular geometry.

A study on (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (C₁₈H₁₈N₂O), a closely related derivative, yielded a high-quality crystal structure. nih.gov The analysis revealed that the compound crystallizes in an orthorhombic system. nih.gov Key findings from this derivative's structure include the dihedral angle between the indole system and the phenyl ring, which was found to be 17.2°. nih.gov The amide bond lengths (N1—C9 at 1.322 Å and C9—O1 at 1.254 Å) indicated electron delocalization across the amide system. nih.gov Furthermore, the crystal packing was stabilized by intermolecular N—H⋯O hydrogen bonds, which link molecules together. nih.gov

This data suggests that in the parent compound, one would also expect near-planarity of the amide group and specific intermolecular interactions governed by the hydrogen-bond donating indole and amide N-H groups and the hydrogen-bond accepting amide carbonyl oxygen.

Table 3: Crystal Data for the Derivative (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 278.34 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.307 |

| b (Å) | 8.559 |

| c (Å) | 25.674 |

| Volume (ų) | 1605.7 |

| Z (molecules/unit cell) | 4 |

Data from Acta Crystallographica Section E, 2012, 68, o2252. nih.gov

Computational Chemistry and Theoretical Investigations of Acetanilide Indole Architectures

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to predict a wide range of properties, from optimized geometries to spectroscopic characteristics.

Conformational analysis is particularly important for flexible molecules like Acetanilide (B955), 2-indol-3-YL-, which has several rotatable bonds connecting the indole (B1671886) nucleus and the acetanilide group. Theoretical studies on similar indole derivatives have focused on the torsion angles around the bonds linking the indole ring to the side chain to identify the most probable low-energy conformers. researchgate.net These studies reveal that in many stable forms, the indole ring often maintains a specific orientation, such as being perpendicular to the side chain, which can be a prerequisite for biological activity. researchgate.net

Table 1: Representative Theoretical Bond Distances (Å) in Acetanilide Calculated via DFT

| Bond | Calculated (Å) |

| C=O | 1.25 |

| N-H | 1.01 |

| C-N | 1.42 |

| C-C (ring) | 1.40 - 1.41 |

Note: Data is illustrative of typical DFT calculations for the acetanilide moiety.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive and less stable. researchgate.net

For Acetanilide, 2-indol-3-YL-, the FMOs would be distributed across the entire molecule, but with significant contributions from both the electron-rich indole ring and the acetanilide system. DFT calculations can determine the energies of these orbitals and map their spatial distribution. researchgate.net From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. researchgate.net |

DFT calculations are a valuable tool for simulating and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Theoretical spectra for the parent acetanilide molecule have been shown to agree reasonably well with experimental results, helping to assign specific vibrational modes, such as C=O stretching and N-H bending. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com For indole-containing molecules, simulations are crucial for understanding the complex photophysics arising from multiple close-lying excited electronic states. researchgate.net These simulations can predict the absorption maxima (λmax) and help characterize the nature of the π–π* transitions within the indole and acetanilide chromophores. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sciensage.info This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Molecular docking algorithms estimate the binding affinity, often expressed as a binding energy or a dock score, which quantifies the strength of the interaction between the ligand and the target protein. cyberleninka.ru A lower binding energy generally indicates a more stable and favorable interaction. Studies on various indole-based derivatives have demonstrated their potential to bind to a range of biological receptors.

For instance, indol-3-yl-oxoacetamides have been evaluated for their binding affinity to the human cannabinoid receptor type 2 (CB2), with some fluorinated derivatives showing high potency (Ki = 6.2 nM). nih.govresearchgate.net Similarly, indole-based diaza-sulphonamides have been docked against the Janus kinase 3 (JAK-3) protein, showing strong binding energies comparable to known inhibitors. nih.gov These studies suggest that the Acetanilide, 2-indol-3-YL- scaffold could be investigated for its affinity towards various pharmacologically relevant targets.

Table 3: Examples of Binding Affinities for Indole Derivatives with Biological Receptors

| Compound Class | Target Receptor | Reported Binding Affinity (Ki or Dock Score) |

| Indol-3-yl-oxoacetamide | Cannabinoid Receptor 2 (CB2) | Ki = 6.2 nM nih.gov |

| Indole-based diaza-sulphonamide | Janus Kinase 3 (JAK-3) | Dock Score = -8.8 to -9.7 nih.gov |

| 2-Phenylindol-3-yl-glyoxylamide | Translocator Protein (TSPO) | High affinity reported nih.gov |

| Indolo[2,3-a]acridinol | Androgen Receptor (1GS4) | Dock Score = -10.1 kcal/mol cyberleninka.ru |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions can be categorized into several types, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.com

For example, in the docking of indole-based compounds with the JAK-3 protein, specific hydrogen bond interactions were identified as being crucial for binding. nih.gov The analysis of protein-ligand complexes often reveals that polar and charged amino acid residues have a high tendency to be key residues involved in binding. nih.gov Identifying these interacting residues is critical for understanding the basis of molecular recognition and for designing new molecules with improved specificity and affinity. nih.gov The indole nucleus, with its N-H group, can act as a hydrogen bond donor, while the aromatic system can participate in hydrophobic and π-stacking interactions, making the Acetanilide, 2-indol-3-YL- structure a versatile scaffold for interacting with various protein active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in computational chemistry for deciphering the complex interplay between the structural attributes of molecules and their biological activities. For acetanilide-indole architectures, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects and in guiding the design of new, more potent analogues.

Elucidation of Structural Features Governing Activity

QSAR analyses of acetanilide-indole derivatives have successfully identified several structural, electronic, and physicochemical descriptors that are critical for their biological activity. These studies typically involve the generation of a dataset of compounds with known activities, followed by the calculation of various molecular descriptors and the subsequent development of a mathematical model that correlates these descriptors with the observed activity.

Various studies on indole derivatives have highlighted the importance of specific structural features for different biological activities. For instance, in the context of anti-proliferative activity against breast cancer cell lines, QSAR models have been developed for a series of 30 indole derivatives. researchgate.net These models, built using methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Non-linear Regression (RNLM), and Artificial Neural Network (ANN), have demonstrated a strong correlation between the physicochemical properties of the molecules and their biological activities. researchgate.net

Similarly, 2D and 3D-QSAR studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors have revealed the significance of various descriptors in predicting the anti-IAV responses of these compounds. tandfonline.comacs.orgacs.org The models, developed using techniques like Genetic Function Approximation (GFA) with MLR and ANN, as well as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have passed rigorous validation benchmarks. tandfonline.comacs.org

A 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme provided insights into the structure-activity relationship of these multitarget-directed ligands. mdpi.com The CoMFA and CoMSIA models were validated internally and externally, indicating their robustness. mdpi.com For example, halogen substitutions at the C-5 position of the indole ring with fluorine or bromine were found to increase the affinity for the serotonin transporter. mdpi.com

The following table summarizes key descriptors that have been identified in various QSAR studies of indole-based compounds and their general influence on activity.

| Descriptor Class | Specific Descriptor Example | General Influence on Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Often correlates with the molecule's ability to donate electrons in a reaction. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Can influence solubility and the ability to interact with polar receptors. | |

| Steric | Molar Refractivity | Related to the volume of the molecule and can impact how it fits into a binding site. |

| Sterimol Parameters | Provide a more detailed description of the shape of substituents. | |

| Hydrophobic | LogP (Partition Coefficient) | A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

| Kier & Hall Shape Indices | Describe different aspects of molecular shape. |

These descriptors, when combined in a statistically significant QSAR model, provide a quantitative understanding of the structure-activity landscape of acetanilide-indole architectures.

Predictive Modeling for Novel Analogues

A significant application of QSAR is the predictive modeling for the design and virtual screening of novel analogues with potentially enhanced biological activity. researchgate.net Once a robust and validated QSAR model is established, it can be used to predict the activity of compounds that have not yet been synthesized. nih.gov This in-silico screening approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.netmdpi.com

The process typically involves the creation of a virtual library of novel acetanilide-indole analogues by modifying the core scaffold with different substituents. The molecular descriptors for these virtual compounds are then calculated, and their biological activities are predicted using the established QSAR model. researchgate.net

For example, a 2D-QSAR model was used to predict the anticancer activity of newly designed indole derivatives. researchgate.netmdpi.com The model was developed using previously synthesized compounds and then employed to forecast the activity of the proposed molecules, which were subsequently synthesized and tested, with the experimental results validating the predictive power of the QSAR model. researchgate.netmdpi.com

In another study, 2D and 3D-QSAR models were used to identify lead compounds among novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues as potential anti-influenza A virus agents. tandfonline.comacs.orgacs.org The predictive ability of these models allows researchers to focus on synthesizing analogues that are predicted to have the highest potency.

The following table illustrates a hypothetical example of how a predictive QSAR model could be used to screen novel analogues of Acetanilide, 2-indol-3-YL-.

| Analogue | Modification | Predicted pIC50 | Synthesis Priority |

| Lead Compound | - | 6.5 | - |

| Analogue 1 | Addition of a 4-fluoro group to the phenyl ring | 7.2 | High |

| Analogue 2 | Replacement of the acetanilide methyl group with an ethyl group | 6.3 | Low |

| Analogue 3 | Introduction of a 5-bromo group on the indole ring | 7.8 | Very High |

| Analogue 4 | Replacement of the phenyl ring with a pyridine (B92270) ring | 6.8 | Medium |

This predictive capability of QSAR modeling is a cornerstone of modern computer-aided drug design, enabling a more rational and efficient search for new therapeutic agents. mdpi.com

Theoretical Models for Molecular Dynamics and Vibrational Coupling

Theoretical models that describe the dynamic behavior and vibrational properties of molecules are crucial for a comprehensive understanding of their function. For acetanilide-indole architectures, molecular dynamics simulations and quantum-chemical calculations provide insights into their conformational flexibility, interaction with biological targets, and the coupling between different vibrational modes.

Molecular dynamics (MD) simulations have been employed to study the stability of ligand-receptor complexes involving indole derivatives. mdpi.com These simulations can reveal the dynamic behavior of the acetanilide-indole compound within the binding site of a protein, providing information on the stability of key interactions and the conformational changes that may occur upon binding. nih.gov For instance, MD simulations have been used to investigate the stability of interactions between indole derivatives and their target proteins, confirming the pivotal role of specific residues in the binding process. nih.gov

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in studying the vibrational spectra of indole and its derivatives. researchgate.net These calculations can predict the vibrational frequencies and modes of the molecule, which can then be compared with experimental data from FT-IR and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. nih.gov

A comprehensive vibrational spectroscopic and quantum-chemical analysis of hydrogen-bonded complexes between indole and various ketones has provided insights into the nature of these interactions. nih.gov Such studies are relevant to understanding the interactions of the acetanilide-indole scaffold, which contains a carbonyl group, with biological targets.

Furthermore, theoretical studies have investigated the excited-state dynamics of indole in solution, which is important for understanding its photophysical properties. acs.org The coupling between electronic and vibrational states can influence the molecule's fluorescence and its potential for use in photodynamic therapy or as a fluorescent probe. The study of vibrational self-trapping in crystalline acetanilide has also provided fundamental insights into the coupling between high-frequency molecular vibrations and low-frequency lattice modes. researchgate.net

The following table provides a summary of theoretical methods and their applications in studying the dynamics and vibrational properties of acetanilide-indole architectures.

| Theoretical Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in a biological environment (e.g., in water or bound to a protein). | Conformational flexibility, stability of ligand-protein interactions, identification of key binding residues. |

| Density Functional Theory (DFT) | Calculation of molecular geometries, electronic properties, and vibrational frequencies. | Accurate prediction of IR and Raman spectra, understanding of electronic structure, and the nature of chemical bonds. |

| Time-Dependent DFT (TD-DFT) | Studying the excited electronic states of the molecule. | Understanding of UV-Vis absorption and fluorescence properties, and the potential for photochemical reactions. |

| Normal Mode Analysis | Analyzing the vibrational modes of the molecule. | Identification of characteristic vibrations of different functional groups and the extent of vibrational coupling. |

These theoretical approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the dynamic and vibrational properties of acetanilide-indole compounds that is essential for elucidating their mechanism of action and for the rational design of new derivatives.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Acetanilide Indole Compounds

Anti-inflammatory and Cyclooxygenase (COX) Inhibition Research

The anti-inflammatory effects of acetanilide-indole compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.gov

Indole (B1671886) derivatives have been identified as a significant pharmacophore for designing novel selective COX-2 inhibitors. nih.gov Studies on series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives revealed that certain substitutions lead to potent anti-inflammatory activity. For instance, compound S3, which features a 3-nitrophenyl substitution, demonstrated significant inhibition of inflammation (61.99% after 2 hours) in carrageenan-induced paw edema assays, comparable to the reference drug indomethacin. nih.gov

Molecular docking studies have provided insights into the binding mechanisms of these compounds. Compound S3 was found to form hydrogen bonds with Tyr 355 and Arg 120 residues within the COX-2 active site, mimicking the binding pattern of indomethacin. nih.gov This selective inhibition of COX-2 over COX-1 is a key objective in designing safer anti-inflammatory agents. nih.govresearchgate.net Further research into acetanilide (B955) derivatives has also shown a strong correlation between their structure and COX-2 inhibitory action, with specific compounds showing promising anti-inflammatory responses in animal models. orientjchem.orgsemanticscholar.org The combination of the indole nucleus, known for its role in potent COX inhibitors like indomethacin, with the acetanilide scaffold presents a promising strategy for developing new anti-inflammatory drugs with improved safety profiles. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole Acetonylhydrazide Derivatives

| Compound ID | Substitution | % Inhibition (after 2h) | % Inhibition (after 3h) |

|---|---|---|---|

| S3 | 3-Nitrophenyl | 61.99 | 61.20 |

| S7 | 4-Dimethylaminophenyl | 62.69 | 63.69 |

| S14 | 2-Hydroxyphenyl | 60.50 | 61.20 |

| Indomethacin | Reference | 77.23 | 76.89 |

Data sourced from in vivo carrageenan-induced paw edema studies. nih.gov

Antimicrobial Activity: Research on Specific Targets and Efficacy

Acetanilide-indole derivatives have emerged as a versatile scaffold for the development of novel antimicrobial agents, demonstrating efficacy against a wide range of bacteria, fungi, and viruses.

Derivatives incorporating the acetanilide-indole core exhibit a broad spectrum of antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against S. aureus, MRSA, Mycobacterium smegmatis, and Candida albicans. mdpi.com

Structure-activity relationship studies have highlighted the importance of specific substitutions. The introduction of a bromine atom into the benzimidazole core or the imidazole fragment can dramatically increase antistaphylococcal activity by up to 32 times. mdpi.com Certain compounds, such as indolylbenzo[d]imidazoles 3ao and 3aq, have demonstrated very low minimum inhibitory concentrations (MIC) of less than 1 µg/mL against S. aureus. mdpi.com Similarly, 3-alkylidene-2-indolone derivatives have shown potent antibacterial activity, with some compounds exhibiting an MIC of 0.5 μg/mL against three Gram-positive bacterial strains, including MRSA. nih.gov

The proposed mechanisms of action for these compounds are varied. Molecular docking analyses suggest that their antibacterial effects may stem from interactions with key bacterial proteins such as (p)ppGpp synthetases/hydrolases, pyruvate kinases, or FtsZ proteins, which are crucial for bacterial cell division. mdpi.comresearchgate.net Other studies point towards the disruption of the bacterial cell wall as a potential mode of action. researchgate.net

Table 2: Antibacterial Activity of Selected 2-(1H-indol-3-yl)-1H-benzo[d]imidazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3ao | S. aureus | 0.98 |

| 3aq | S. aureus | <1 |

| 3aa | MRSA | 3.9 |

| 3ad | MRSA | 7.8 |

| 3ag | M. smegmatis | 3.9 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. mdpi.com

The acetanilide-indole scaffold is also a promising source of antifungal agents. Studies have demonstrated the efficacy of these compounds against clinically relevant fungi, particularly Candida species. mdpi.comresearchgate.net For instance, the 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com The introduction of halogen atoms, such as bromine, has been shown to significantly enhance antifungal potency. mdpi.com

In another study, 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated for their activity against several plant pathogenic fungi. nih.gov Compounds 3t, 3u, 3v, and 3w displayed broad-spectrum antifungal activities that were comparable or even superior to commercial fungicides. nih.gov Specifically, compound 3u was highly effective against Rhizoctonia solani, with an EC50 value of 3.44 mg/L. nih.gov SAR analysis revealed that the presence of iodine, chlorine, or bromine at position 5 of the 3-hydroxy-2-oxindole and indole rings was critical for potent antifungal activity. nih.gov The mechanism of action is thought to be similar to that of triazole antifungals, which interfere with fungal cytochrome P-450 enzymes. nih.gov

A significant area of research for acetanilide-indole compounds is their potential as antiviral agents, specifically through the inhibition of RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net RdRp is a crucial enzyme for the replication of RNA viruses and represents a highly conserved target for antiviral drug development. researchgate.netbiotechnologia-journal.org

A library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides was screened for activity against the SARS-CoV-2 RdRp. nih.gov This research identified several promising candidates that strongly inhibited RdRp activity with low cytotoxicity. Compound 6-72-2a emerged as the most potent, with an EC₅₀ value of 1.41 μM and a high selectivity index of over 70.92. nih.gov These compounds were also found to be resistant to the virus's exoribonuclease-mediated proofreading mechanism, a common challenge in developing RdRp inhibitors. nih.gov Furthermore, compounds 4-46b and 6-72-2a demonstrated dose-dependent inhibition of other human coronaviruses, HCoV-OC43 and HCoV-NL63, confirming their potential as broad-spectrum coronavirus inhibitors. nih.gov This targeted inhibition of a key viral enzyme highlights a promising strategy for developing effective treatments against RNA viral infections. scilit.com

Table 3: Antiviral Activity of Top 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Candidates against SARS-CoV-2 RdRp

| Compound ID | EC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|

| 6-72-2a | 1.41 | >70.92 |

| 4-46b | 1.13 (on HCoV-OC43) | Not specified |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. The Selectivity Index indicates the therapeutic window of the compound. nih.gov

Anticancer and Antiproliferative Activity: Mechanistic Investigations

The indole nucleus is a well-established pharmacophore in anticancer drug design, and its combination with the acetanilide structure has yielded compounds with potent antiproliferative properties against a range of cancer cell lines. nih.gov

A variety of acetanilide-indole derivatives have been evaluated for their ability to suppress the growth of cancer cells in vitro. A series of 2-aryl-2-(3-indolyl)acetohydroxamates demonstrated significant growth inhibition against several cancer cell lines, including those known to be resistant to apoptosis-inducing agents, such as human T98G and U87 glioblastoma and A549 non-small-cell lung cancer. nih.gov This suggests a mechanism of action that can overcome common drug resistance pathways. nih.gov

In another study, indole-aryl amide derivatives were tested against a panel of tumor cell lines. Compound 5 showed notable selectivity for HT29 colon cancer cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis, while having minimal effect on healthy intestinal cells. nih.gov The antiproliferative activity is often quantified by the GI₅₀ value (the concentration required to inhibit cell growth by 50%). For example, 2,3'-Biindole, a dimerized indole derivative, showed significant inhibition of HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) cell lines. researchgate.net Similarly, novel phosphonium vindoline derivatives, which contain an indole core, were screened against 60 human cancer cell lines, with several compounds showing mean GI₅₀ values below 3.0 µM. mdpi.com Compound 9e from this series was particularly potent, with a mean GI₅₀ of 0.309 µM and a GI₅₀ value as low as 20.00 nM against the RPMI-8226 leukemia cell line. mdpi.com

Table 4: In Vitro Growth Inhibition (GI₅₀) of Selected 2-Aryl-2-(3-indolyl)acetohydroxamates

| Cell Line | Cancer Type | GI₅₀ (µM) for Compound 3a | GI₅₀ (µM) for Compound 3c |

|---|---|---|---|

| Hs683 | Anaplastic Oligodendroglioma | 1.0 | 0.9 |

| T98G | Glioblastoma | 1.2 | 1.1 |

| U87 | Glioblastoma | 1.1 | 1.0 |

| A549 | Non-small-cell Lung Cancer | 1.5 | 1.2 |

GI₅₀ represents the concentration causing 50% growth inhibition in cancer cell lines. nih.gov

Neurological and Central Nervous System Related Research

Recent pharmacological research has underscored the potential of acetanilide-indole compounds in addressing various neurological and central nervous system (CNS) disorders. These compounds, characterized by a core structure of "Acetanilide, 2-indol-3-YL-", have been the focus of investigations into their anticonvulsant, neuroprotective, and immunomodulatory activities. The unique combination of the indole nucleus and the acetanilide moiety provides a versatile scaffold for the development of novel therapeutic agents targeting complex CNS pathologies.

Anticonvulsant Mechanisms

Derivatives of the "Acetanilide, 2-indol-3-YL-" scaffold have demonstrated notable anticonvulsant properties in preclinical studies. Research into a series of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides, which are structurally related to the core compound, has provided insights into their potential mechanisms of action. srce.hrnih.gov These studies often utilize standardized models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to evaluate anticonvulsant efficacy. mdpi.com

The structure-activity relationship (SAR) studies of these compounds suggest that the anticonvulsant activity is influenced by the nature and position of substituents on the phenyl ring of the acetanilide portion. For instance, certain substitutions can enhance the protective index of the compounds, indicating a favorable balance between efficacy and neurotoxicity. nih.gov While the precise molecular targets are still under investigation, the observed activity in the MES model suggests a potential interaction with voltage-gated sodium channels, a common mechanism for many antiepileptic drugs. nih.govnih.gov The activity in the scPTZ test, on the other hand, often points towards an interaction with the GABAergic system. mdpi.com

Further research on related structures, such as 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, has also shown protective effects against PTZ-induced seizures, reinforcing the potential of the indole-acetamide core in anticonvulsant drug design. nih.gov The anticonvulsant potential of these compounds is often attributed to the presence of a hydrogen bond donor, an electron donor atom, and an aromatic moiety, which are key pharmacophoric features for this class of CNS agents.

Table 1: Anticonvulsant Activity of Selected 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamide Derivatives

| Compound | Substitution on Phenyl Ring | MES Activity (% Protection at 100 mg/kg) |

| 4a | 4-Chloro | 75 |

| 4b | 4-Methyl | 100 |

| 4c | 4-Methoxy | 50 |

| 6b | 4-Methyl | 100 |

| 6d | 4-Chloro | 75 |

Cholinesterase and Beta-Secretase 1 (BACE1) Dual Inhibition Research

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs). nih.gov The "Acetanilide, 2-indol-3-YL-" scaffold is being explored for its potential to dually inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of AD. nih.govresearchgate.net AChE inhibition aims to increase acetylcholine levels in the brain, while BACE1 inhibition reduces the production of amyloid-beta (Aβ) peptides. nih.govmdpi.com

Research on novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives has demonstrated the feasibility of achieving dual inhibition of AChE and BACE1 with a single molecule. These studies have shown that specific structural modifications to the indole and phenyl rings can modulate the inhibitory potency against both enzymes. For instance, the presence of certain substituents can lead to compounds with balanced activity against both AChE and BACE1, or selective inhibition of one over the other. nih.gov

Table 2: Dual Inhibitory Activity of Representative Indole-Based Compounds against AChE and BACE1

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

| Compound A | 5.2 | 12.8 |

| Compound B | 8.1 | 7.5 |

| Compound C | 15.6 | 4.3 |

Immunomodulatory Activity and STING Pathway Inhibition

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. nih.gov Dysregulation of the STING pathway has been implicated in various inflammatory and autoimmune diseases. nih.gov Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy.

Recent studies have identified indole derivatives as potent inhibitors of the STING pathway. nih.govinformahealthcare.com While research specifically on "Acetanilide, 2-indol-3-YL-" is emerging, the shared indole core suggests that this class of compounds could also exhibit STING inhibitory activity. The proposed mechanism of action for some indole-based STING inhibitors involves covalent modification of key cysteine residues on the STING protein, thereby blocking its activation and downstream signaling.

The structure-activity relationship of these indole derivatives indicates that modifications to the indole ring and its substituents can significantly impact their STING inhibitory potency. For example, the introduction of specific functional groups can enhance the compound's ability to interact with the STING protein. The immunomodulatory effects of these compounds are thought to stem from their ability to suppress the production of pro-inflammatory cytokines that are downstream of STING activation. nih.gov This activity makes them attractive candidates for the treatment of various autoimmune and inflammatory conditions.

Table 3: STING Pathway Inhibitory Activity of Selected Indole Derivatives

| Compound | STING Inhibition (IC50, µM) |

| H-151 | 1.2 |

| C-176 | 2.5 |

| 4dc | 0.14 |

Future Directions and Advanced Research Applications of Acetanilide Indole Chemistry

Design and Synthesis of Next-Generation Hybrid Heterocyclic Systems

The strategic combination of the acetanilide-indole core with other heterocyclic systems is a promising approach for the discovery of novel therapeutic agents. This molecular hybridization aims to integrate the pharmacophoric features of different scaffolds into a single molecule, potentially leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles.

Researchers have successfully synthesized hybrid compounds by linking the indole (B1671886) core to other heterocyclic rings. For example, indole-isoxazole hybrids have been developed and evaluated as potent anticancer agents. nih.gov The synthesis of these hybrids often begins with a functionalized indole intermediate, which is then elaborated to incorporate the second heterocyclic system. nih.gov Another approach involves joining the indol-3-ylglyoxylamide moiety, a close structural relative of the acetanilide-indole core, with the β-carboline scaffold to create cytotoxic agents designed to act as DNA intercalators. mdpi.com

The design of these next-generation systems leverages the indole motif as a foundational building block, which can be synthetically modified at various positions to append or construct additional heterocyclic rings. nih.govresearchgate.net Microwave-assisted synthesis has emerged as an environmentally friendly and efficient method for creating such complex indole-based derivatives. researchgate.net

Table 1: Examples of Hybrid Heterocyclic Systems Based on Indole Scaffolds

| Hybrid System | Fused/Linked Heterocycle | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Indole-Isoxazole | Isoxazole | Reaction of an indole-derived diketone intermediate with hydroxylamine. | Anticancer | nih.gov |

| Indole-β-carboline | β-carboline | Joining of indol-3-ylglyoxylamide and β-carboline scaffolds. | Anticancer (DNA intercalation) | mdpi.com |

| Indole-Chromene | Chromene | One-pot condensation of indole, salicylaldehyde, and active methylene (B1212753) compounds. | Biocatalysis | nih.gov |

| Fused Indoles | Pyrroloindoles, Carbazoles | Intramolecular cyclization or cascade reactions from functionalized indoles. | Materials Science, Pharmaceuticals | researchgate.netnih.gov |

Integration into Catalytic and One-Pot Reaction Development

The demand for synthetic efficiency and sustainability has driven the development of catalytic and one-pot reactions for constructing complex molecules. The synthesis of N-aryl-2-(1H-indol-3-yl)acetamides is well-suited to these modern synthetic paradigms.

A notable one-pot method involves the coupling of 2-(1H-indol-3-yl)acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive acyl-imidazole intermediate. researchgate.net This intermediate is then treated in situ with various substituted anilines to afford the desired acetanilide (B955) derivatives in good yields. researchgate.net This base-catalyzed, one-pot approach avoids the isolation of intermediates, minimizing waste and reducing reaction times. researchgate.net

Furthermore, the broader field of indole synthesis has greatly benefited from cascade reactions, which allow for the formation of multiple chemical bonds in a single operation from simple starting materials. nih.gov Catalysis is central to these advanced methods. For instance, Lewis acids like indium(III) triflate (In(OTf)₃) have been used to catalyze the direct transformation of 3-formylindoles with diazo esters in a one-pot protocol to furnish various functionalized indolyl acrylates. researchgate.net Similarly, various catalysts, including organic bases like DABCO and biocatalysts, have been employed for the synthesis of 3-substituted indoles through condensation reactions, highlighting the versatility of catalytic approaches in functionalizing the indole ring. nih.gov

Table 2: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Key Features | Advantages | Catalyst/Reagent Examples | Reference |

|---|---|---|---|---|

| Conventional Stepwise Synthesis | Isolation of intermediates at each step. | High purity of intermediates. | N/A | nih.gov |

| One-Pot Synthesis | Multiple reaction steps in a single flask without intermediate isolation. | Increased efficiency, reduced waste, time-saving. | 1,1'-Carbonyldiimidazole (CDI) | researchgate.net |

| Catalytic Cascade Reaction | Multiple bond-forming events in a single, catalyst-mediated operation. | High atom economy, rapid increase in molecular complexity. | Indium(III) triflate, Boron trifluoride etherate | researchgate.netnih.gov |

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | Trypsin enzyme on magnetic nanoparticles | nih.gov |

Role as Key Intermediates in Complex Synthetic Pathways

Beyond their potential as final products, acetanilide-indole compounds serve as crucial intermediates in the synthesis of more complex molecular architectures. The 2-(1H-indol-3-yl)acetamide structure is a versatile scaffold that can be readily modified at several positions.

The synthesis of the scaffold itself proceeds through a reactive intermediate. The reaction of indole-3-acetic acid with CDI generates a highly reactive acyl-imidazole, which is essential for the subsequent amidation with anilines. researchgate.net This demonstrates the principle of using the core structure as a precursor that is activated for further transformation.

More broadly, 3-substituted indoles are known to generate reactive intermediates, such as alkylideneindolenines, under acidic or basic conditions. researchgate.net These electrophilic species can react with a wide array of nucleophiles, providing a powerful method for constructing highly functionalized indole derivatives. researchgate.net The acetanilide-indole core, being a 3-substituted indole, can potentially be a precursor to such reactive intermediates, enabling further elaboration into more complex structures. For example, the initial product of an indole addition can be dehydrated to form a reactive intermediate that promptly undergoes a second addition, leading to more complex products like 3,3-bis(indolyl)oxindoles. researchgate.net This stepwise process, where the initial product serves as the key intermediate for the next transformation, is fundamental to building molecular complexity.

Predictive Modeling and Virtual Screening for New Bioactive Entities

Computational techniques are indispensable tools in modern drug discovery for identifying and optimizing new bioactive compounds. Predictive modeling and virtual screening allow for the rapid in silico evaluation of large chemical libraries, prioritizing compounds for synthesis and biological testing.

Deep learning (DL) algorithms have been successfully used to build predictive models based on the relationship between molecular fingerprints and biological activity (e.g., IC₅₀ values). nih.govplos.org These models can then be used to screen virtual libraries containing thousands of compounds to identify potential hits against a specific biological target, such as a protein kinase or a pro-inflammatory cytokine like TNF-α. plos.org

The acetanilide-indole scaffold is an ideal candidate for such computational exploration. A virtual library of derivatives can be generated by systematically modifying the substituents on both the indole and the aniline (B41778) rings. This library can then be screened against various biological targets. The workflow typically involves several stages:

Model Building: A predictive model is trained on a known dataset of compounds with measured activity against the target of interest. nih.govplos.org

Virtual Screening: The model is used to predict the activity of the virtual library of acetanilide-indole derivatives.

Filtering and Prioritization: The screened compounds are filtered based on predicted potency, drug-likeness properties (e.g., Lipinski's Rule of Five), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Molecular Docking: High-scoring candidates are subjected to molecular docking studies to predict their binding mode and affinity within the active site of the target protein.

Molecular Dynamics (MD) Simulation: The stability of the protein-ligand complexes for the most promising candidates is evaluated using MD simulations. nih.govplos.org

This computational cascade allows researchers to efficiently navigate the vast chemical space of acetanilide-indole derivatives and identify a small number of high-priority candidates for chemical synthesis and experimental validation.

Table 3: Workflow for Virtual Screening of Acetanilide-Indole Derivatives

| Step | Description | Computational Tool/Method | Objective | Reference |

|---|---|---|---|---|

| 1. Library Generation | Create a virtual database of novel Acetanilide-Indole compounds with diverse substitutions. | Combinatorial chemistry software | Explore chemical space | N/A |

| 2. Predictive Modeling | Build a regression model correlating molecular structure with bioactivity using a known dataset. | Deep Learning, Machine Learning | Predict pIC₅₀ values for the virtual library | nih.govplos.org |

| 3. Drug-Likeness Filtering | Eliminate compounds with poor physicochemical properties. | DruLiTo, SwissADME | Select for oral bioavailability | nih.gov |

| 4. Molecular Docking | Simulate the binding of top-ranked compounds into the target protein's active site. | AutoDock Vina, Glide | Predict binding affinity and pose | nih.gov |

| 5. ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles. | ADMET-SAR, pkCSM | Assess pharmacokinetic and safety profiles | nih.gov |

| 6. MD Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | GROMACS, AMBER | Evaluate complex stability and binding free energy | plos.org |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 2-indol-3-yl-acetanilide derivatives?